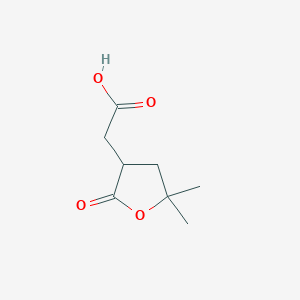

(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid

Beschreibung

FT-IR Spectroscopy

Raman Spectroscopy

- Ring breathing modes : Peaks at 800–850 cm⁻¹ .

- C=O stretching : Overlaps with IR signals at 1,720–1,760 cm⁻¹ .

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

- δ 1.30 ppm (s, 6H, 5,5-dimethyl).

- δ 2.50–2.70 ppm (m, 2H, C4-H₂).

- δ 3.10–3.30 ppm (m, 1H, C3-H).

- δ 4.10–4.30 ppm (q, 2H, C8-H₂, acetic acid).

- δ 12.10 ppm (s, 1H, carboxylic acid).

¹³C NMR (100 MHz, CDCl₃) :

Mass Spectrometry

- ESI-MS : Molecular ion peak at m/z 172.08 [M]⁺.

- Fragmentation : Loss of CO₂ (m/z 128.05 ) and H₂O (m/z 154.06 ).

Eigenschaften

IUPAC Name |

2-(5,5-dimethyl-2-oxooxolan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-8(2)4-5(3-6(9)10)7(11)12-8/h5H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUMFQUFEARYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(=O)O1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389737 | |

| Record name | (5,5-Dimethyl-2-oxooxolan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412298-86-3 | |

| Record name | (5,5-Dimethyl-2-oxooxolan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization from Keto Acid Precursors

One common approach starts with keto acid precursors that undergo intramolecular cyclization to form the tetrahydrofuran ring. For example, dihydroxy acids or keto acids with appropriate substitution patterns can be cyclized under acidic or basic conditions to yield the tetrahydrofuran core with the 5,5-dimethyl substitution.

- The cyclization is typically promoted by acid catalysis or base treatment in the presence of solvents like methanol.

- Subsequent crystallization and epimerization steps can be used to enrich the desired stereoisomer of the intermediate compounds.

- Reduction and intramolecular cyclization reactions finalize the formation of the tetrahydrofuran ring with the ketone and acetic acid functionalities.

This method is supported by patent literature describing the synthesis of related hexahydro-furofuran derivatives, which share mechanistic similarities with the target compound.

Functional Group Transformations and Side-Chain Introduction

After ring formation, the acetic acid side chain is introduced or modified through:

- Oxidation of hydroxymethyl groups to carboxylic acids.

- Esterification followed by hydrolysis to yield the free acid.

- Use of reagents such as oxalyl chloride for activation of carboxylic acids, followed by nucleophilic substitution to install the acetic acid moiety.

These transformations are often carried out under controlled temperature and pH to maintain the integrity of the sensitive tetrahydrofuran ring.

Use of Enzymatic and Chemoenzymatic Methods

Chemoenzymatic desymmetrization has been employed in related tetrahydrofuran syntheses to achieve high stereoselectivity. For example, lipase-catalyzed reactions can selectively hydrolyze esters or open lactones, enabling the preparation of optically pure intermediates that can be further transformed into the target compound.

Alternative Synthetic Routes

Other synthetic routes involve:

- Grignard or Barbier-type reactions to build key intermediates with the tetrahydrofuran ring.

- Use of protecting groups such as tert-butyldimethylsilyl chloride to control reactivity during multi-step synthesis.

- Intramolecular nucleophilic substitution to form the ring system.

These methods have been demonstrated in the synthesis of structurally related tetrahydrofuran derivatives and can be adapted for (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid.

Data Table: Summary of Key Preparation Steps

Research Findings and Analytical Characterization

- The compound’s synthesis has been reported with yields ranging from moderate to high, depending on the route and conditions.

- Analytical techniques such as NMR (1H and 13C), IR spectroscopy, and mass spectrometry are used to confirm the structure and purity of intermediates and final products.

- Crystallization and epimerization steps are critical for obtaining the desired stereochemistry, which affects the compound’s reactivity and potential applications.

- The use of protecting groups and selective reagents allows for controlled functionalization without ring degradation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid has been detailed in various studies. The compound can be derived from the reaction of specific precursors under controlled conditions to yield high-purity products suitable for biological evaluations . The structural features of this compound contribute significantly to its biological activity, particularly due to the presence of the tetrahydrofuran ring which enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound and its derivatives. For instance, compounds synthesized with this scaffold have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and RPE-1 (retinal pigment epithelium) cells. In vitro assays demonstrated that certain derivatives exhibited IC50 values comparable to or better than established chemotherapeutic agents like Doxorubicin .

A notable study reported that compounds containing this structural motif displayed enhanced selectivity towards cancer cells over normal cells, indicating a promising therapeutic window for further development .

Quorum Sensing Inhibition

The compound has also been investigated for its potential as a quorum sensing inhibitor. Quorum sensing is a mechanism used by bacteria to coordinate their behavior based on population density, which is crucial for biofilm formation and virulence factor production. Studies have shown that derivatives of this compound can inhibit quorum sensing in Pseudomonas aeruginosa, thus reducing biofilm formation and pathogenicity . This suggests potential applications in treating bacterial infections resistant to traditional antibiotics.

Therapeutic Potential

The therapeutic implications of this compound extend beyond anticancer and antimicrobial activities. Its ability to modulate biological pathways makes it a candidate for further research in:

Drug Development

Given its promising biological activities, this compound can serve as a lead structure for developing new drugs targeting cancer and bacterial infections. The modification of its structure could yield derivatives with improved efficacy and reduced side effects.

Pharmacological Studies

Pharmacological studies are essential to evaluate the safety profile and mechanism of action of this compound. Understanding how it interacts at the molecular level with various biological targets will facilitate its integration into therapeutic regimens.

Case Studies

Table 1: Summary of Biological Activities of this compound Derivatives

Wirkmechanismus

The mechanism of action of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared below with 2-(3-Acetoxy-2,5-dioxotetrahydrofuran-3-yl)acetic acid (CAS 58032-65-8), a structurally related derivative with distinct functional groups .

Table 1: Structural and Physicochemical Comparison

| Property | (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic Acid | 2-(3-Acetoxy-2,5-dioxotetrahydrofuran-3-yl)acetic Acid |

|---|---|---|

| Molecular Formula | C₈H₁₂O₄ | C₈H₈O₇ |

| Molecular Weight | 172.18 g/mol | 224.14 g/mol |

| XLogP3 | 0.3 | Not reported (predicted lower due to polar groups) |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 4 | 7 |

| Topological Polar Surface Area | 63.6 Ų | 113 Ų |

| Key Functional Groups | 1 oxo, 2 methyl, 1 acetic acid | 2 oxo, 1 acetyloxy, 1 acetic acid |

Structural Implications :

- Substituent Effects : The methyl groups in the target compound enhance steric bulk and lipophilicity, whereas the acetyloxy and additional oxo groups in the analog increase polarity and hydrogen-bonding capacity.

- Reactivity : The acetyloxy group in the analog may render it more reactive in esterification or hydrolysis reactions compared to the methyl-substituted parent compound.

- Solubility : The higher TPSA (113 Ų) of the analog suggests greater aqueous solubility than the target compound (63.6 Ų), despite similar molecular weights .

Broader Context of Furan-Based Derivatives

Other furan derivatives, such as furan-2,3-dicarboxylic acid (CAS 4282-24-0) and ethyl pentafluoropropionate (CAS 426-65-3), highlight the diversity of this class. These compounds vary in functionalization (e.g., dicarboxylic acid, fluorinated esters), leading to distinct applications in materials science or fluorinated polymer synthesis .

Biologische Aktivität

(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₂O₃, with a molecular weight of 172.18 g/mol. The compound features a furan ring fused with a tetrahydrofuran ring, which contributes to its unique biological properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines have demonstrated its effectiveness:

- HepG-2 Liver Cancer Cells : Compounds structurally related to this compound exhibited significant cytotoxicity against HepG-2 cells. For instance, derivatives showed IC₅₀ values comparable to doxorubicin, a well-known chemotherapeutic agent .

| Compound | IC₅₀ (µM) | Comparison to Doxorubicin |

|---|---|---|

| 3 | 5.5 | Higher |

| 12 | 7.29 | Higher |

| 14 | 4.2 | Higher |

These findings indicate that certain derivatives possess up to 41 times greater toxicity towards cancer cells compared to normal cells, suggesting a potential for selective targeting in cancer therapy .

The anticancer effects are believed to be mediated through the induction of apoptosis and disruption of cellular membranes in cancer cells. The structural features of the compound enhance its interaction with cellular targets, leading to increased cell death in malignant cells while sparing normal cells .

Case Studies

- Synthesis and Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that modifications to the furan and tetrahydrofuran rings significantly influenced the anticancer activity .

- Toxicological Assessments : Toxicological evaluations reported limited acute toxicity for the compound in animal models, indicating a favorable safety profile for further development .

Additional Biological Activities

Beyond its anticancer properties, this compound has shown potential in other areas:

Q & A

Basic Question: What are the recommended synthetic routes for (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid, and how can experimental reproducibility be optimized?

Answer:

Synthetic routes for this compound often involve functionalization of tetrahydrofuran derivatives. For example, retro-synthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible pathways by leveraging databases like Reaxys and BKMS_METABOLIC . Key steps may include:

- One-step synthesis via acetylation or alkylation of dihydrofuran precursors.

- Optimization : Adjust reaction conditions (e.g., solvent polarity, temperature) to stabilize intermediates. For reproducibility, use high-purity starting materials and validate yields via HPLC or GC-MS.

Advanced Question: How can structural elucidation of this compound be performed to resolve stereochemical ambiguities?

Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration, especially for chiral centers in the tetrahydrofuran ring .

- NMR spectroscopy : Employ 2D techniques (COSY, NOESY) to assign proton coupling in the dimethyl groups and confirm spatial proximity of substituents .

- Computational modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian) to validate stereochemistry .

Basic Question: What analytical methods are suitable for quantifying impurities in synthesized this compound?

Answer:

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–230 nm) to separate and quantify byproducts like unreacted dihydrofuran precursors.

- Mass spectrometry : High-resolution LC-MS (ESI or APCI) identifies impurities via exact mass matching (e.g., [M+H]+ = 173.08 for the parent ion) .

- Titration : For carboxylic acid quantification, employ NaOH titration with phenolphthalein indicator, ensuring pH calibration .

Advanced Question: How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. For example, the carbonyl oxygen in the tetrahydrofuran ring may exhibit high electrophilicity .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using AMBER or GROMACS.

- Benchmarking : Validate predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Basic Question: What are the stability considerations for storing this compound?

Answer:

- Degradation pathways : Hydrolysis of the lactone ring under acidic/basic conditions or oxidation of the acetic acid moiety.

- Storage : Use inert atmospheres (argon) and desiccants to prevent moisture absorption. Store at –20°C in amber vials to avoid photodegradation .

- Stability testing : Monitor via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Question: How can researchers address contradictions in reported spectral data for this compound?

Answer:

- Meta-analysis : Compare NMR (¹H, ¹³C) and IR spectra across peer-reviewed studies (e.g., discrepancies in carbonyl stretching frequencies may arise from solvent polarity) .

- Reproducibility : Replicate experiments using standardized conditions (e.g., CDCl3 for NMR, KBr pellets for IR).

- Collaborative validation : Share raw data via platforms like PubChem or crystallographic databases (e.g., CCDC) to resolve inconsistencies .

Advanced Question: What mechanistic insights exist for the biological activity of this compound derivatives?

Answer:

- Enzyme inhibition : Hypothesize interactions with acetyl-CoA synthetase based on structural analogs (e.g., acetic acid derivatives in metabolic pathways) .

- In vitro assays : Test cytotoxicity via MTT assay in cancer cell lines (e.g., HeLa) and compare IC50 values with computational docking results (e.g., AutoDock Vina) .

- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatic microsomes, focusing on glucuronidation or sulfation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.